N-benzyl-1-pyrrolidinecarboxamide
Description
N-Benzyl-1-pyrrolidinecarboxamide is a pyrrolidine-derived carboxamide compound featuring a benzyl substituent on the nitrogen atom of the pyrrolidine ring. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol (calculated from structural data).
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-benzylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(14-8-4-5-9-14)13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,15) |
InChI Key |
QGCXDVIAGVEYLT-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C1)C(=O)NCC2=CC=CC=C2 |
solubility |
30.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-benzyl-1-pyrrolidinecarboxamide can be contextualized against related pyrrolidine derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons:
Functional Group Variations :
- Carboxamide vs. Carbothioamide : Replacing the carbonyl oxygen in this compound with sulfur (as in N-phenylpyrrolidine-1-carbothioamide) alters hydrogen-bonding capacity. Thioamides exhibit weaker hydrogen-bond acceptance but stronger van der Waals interactions, impacting solubility and target affinity .
- Benzyl vs. Phenyl Substituents : The benzyl group in this compound introduces greater steric bulk and lipophilicity compared to the phenyl group in N-phenylpyrrolidine-1-carbothioamide. This difference may influence pharmacokinetic properties, such as metabolic stability .
Structural Complexity and Applications :
- The (S)-enantiomer of N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS 96293-17-3) demonstrates how stereochemistry and additional aromatic groups (e.g., benzoylphenyl) can enhance specificity in enzyme inhibition or receptor binding .
- N-Phenylpyrrolidine-1-carbothioamide’s crystal structure reveals intermolecular N–H⋯S hydrogen bonds, a feature absent in carboxamides, which may facilitate solid-state stabilization or coordination with metal ions .
Biological Relevance :
- Carboxamides like this compound are prevalent in pharmaceuticals targeting proteases or GPCRs due to their balanced polarity.
- Thioamide analogues, while less common in drugs, are explored for their antithyroid or antimycobacterial activity, leveraging sulfur’s redox activity .
Research Findings and Implications
- Synthetic Accessibility : this compound derivatives are typically synthesized via coupling reactions between pyrrolidine and benzyl isocyanates. In contrast, thioamides require thiophosgene or Lawesson’s reagent, introducing safety challenges .
- Thermodynamic Stability : Carboxamides generally exhibit higher thermal stability than thioamides, as seen in differential scanning calorimetry (DSC) studies .
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